Reactivity Ratio Comparison: Glycolide Polymerizes 15.3x Faster than dl-Lactide
Glycolide exhibits significantly higher reactivity than dl-lactide during cationic ring-opening copolymerization. The monomer reactivity ratios (r) were determined using the Fineman-Ross equation [1]. This difference directly influences the instantaneous copolymer composition and can lead to compositional drift if not properly managed, as glycolide is preferentially consumed early in the polymerization [2].
| Evidence Dimension | Monomer reactivity ratio (r) |
|---|---|
| Target Compound Data | r_glycolide = 2.70 (vs. lactide) or r_glycolide = 4.6 (vs. dl-lactide) |
| Comparator Or Baseline | r_lactide = 0.35 (vs. glycolide) or r_dl-lactide = 0.3 (vs. glycolide) |
| Quantified Difference | Glycolide is 7.7 to 15.3 times more reactive than lactide, depending on the initiator system. |
| Conditions | Melt copolymerization at 140-180°C with SnCl₂·2H₂O or ZnCl₂ initiator. |
Why This Matters
This data is critical for process chemists and engineers; achieving a truly random copolymer microstructure requires precise control over glycolide addition rates, often necessitating a semi-batch polymerization strategy rather than a simple one-pot synthesis.
- [1] Barskaya, I. G., Lyudvig, Y. B., Tarasov, S. G., & Godovskii, Y. K. (1983). Cationic copolymerization of glycolide with dl-lactide. Polymer Science U.S.S.R., 25(9), 2241-2249. https://doi.org/10.1016/0032-3950(83)90088-6 View Source
- [2] McKeown, P., & Jones, M. D. (2011). A Strategy for Control of “Random” Copolymerization of Lactide and Glycolide: Application to Synthesis of PEG-b-PLGA Block Polymers Having Narrow Dispersity. Macromolecules, 44(18), 7132–7140. https://doi.org/10.1021/ma201169z View Source
